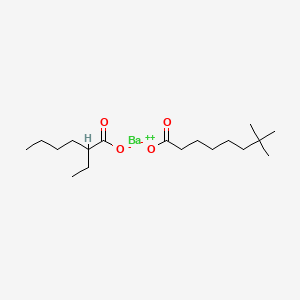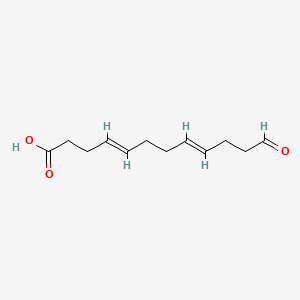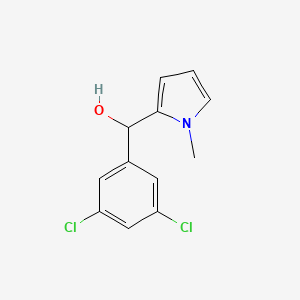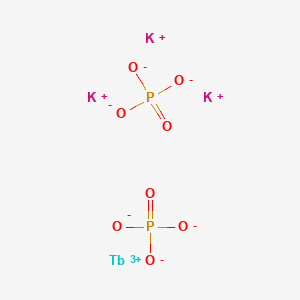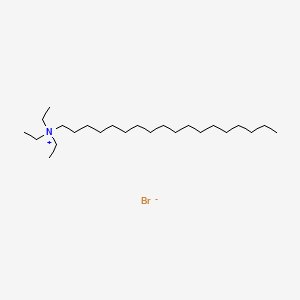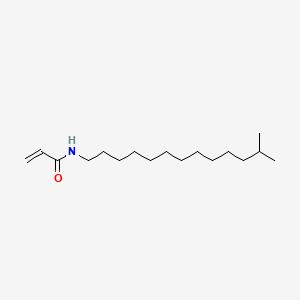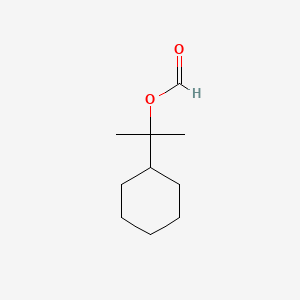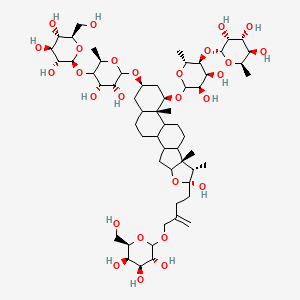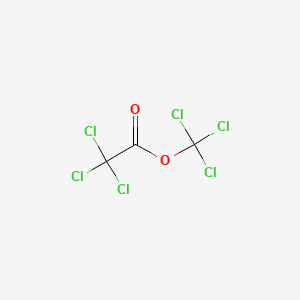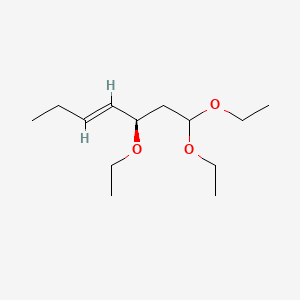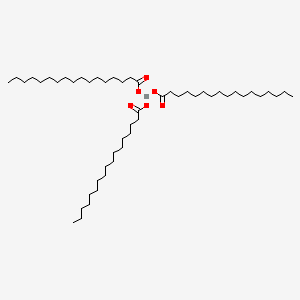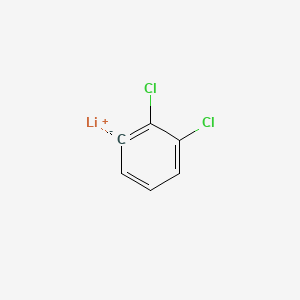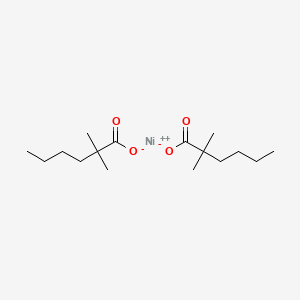
Dimethylhexanoic acid, nickel salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a nickel salt derivative of dimethylhexanoic acid and is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethylhexanoic acid, nickel salt typically involves the reaction of dimethylhexanoic acid with a nickel source under controlled conditions. One common method is the reaction of dimethylhexanoic acid with nickel acetate in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete formation of the nickel salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments are crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Dimethylhexanoic acid, nickel salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxide and other oxidation products.
Reduction: Reduction reactions can convert the nickel salt to its metallic form or other reduced nickel compounds.
Substitution: The compound can participate in substitution reactions where the nickel ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nickel oxide, metallic nickel, and substituted nickel compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dimethylhexanoic acid, nickel salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and other nickel compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of nickel nanoparticles, which have applications in electronics, catalysis, and materials science
作用機序
The mechanism of action of dimethylhexanoic acid, nickel salt involves its interaction with molecular targets such as enzymes and receptors. The nickel ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Nickel acetate: Another nickel salt with similar applications but different chemical properties.
Nickel chloride: Used in similar industrial and research applications but has different solubility and reactivity.
Nickel sulfate: Commonly used in electroplating and battery production, with distinct chemical behavior compared to dimethylhexanoic acid, nickel salt.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in catalysis and materials science .
特性
CAS番号 |
93983-68-7 |
|---|---|
分子式 |
C16H30NiO4 |
分子量 |
345.10 g/mol |
IUPAC名 |
2,2-dimethylhexanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
FJOSQPRLIXFBGL-UHFFFAOYSA-L |
正規SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


